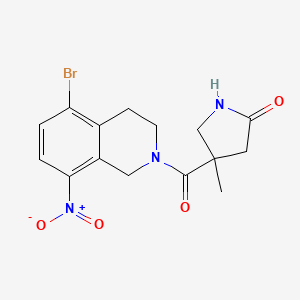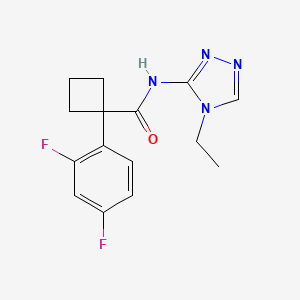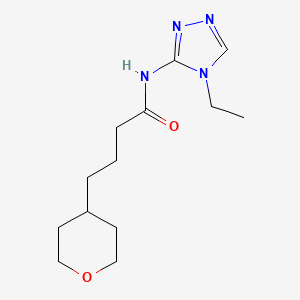![molecular formula C19H26N2O4 B7058271 1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one](/img/structure/B7058271.png)
1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one is a complex organic compound that features a morpholine ring, a pyrrolidinone ring, and an aromatic phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the synthesis of 3-ethyl-3-methylmorpholine. This can be achieved through the reaction of ethylamine and methylamine with formaldehyde, followed by cyclization.
Attachment of the Oxoethoxy Group: The morpholine derivative is then reacted with ethyl chloroacetate to introduce the oxoethoxy group.
Formation of the Phenyl Intermediate: The next step involves the synthesis of a phenyl derivative with a suitable leaving group, such as a halide.
Coupling Reaction: The phenyl intermediate is then coupled with the morpholine derivative under basic conditions to form the desired product.
Cyclization to Form Pyrrolidinone: Finally, the compound undergoes cyclization to form the pyrrolidinone ring, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium azide for azidation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, azides.
Scientific Research Applications
1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interaction of morpholine-containing compounds with biological systems, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological membranes, while the pyrrolidinone ring may bind to active sites of enzymes, inhibiting their activity. The phenyl group can enhance the compound’s binding affinity through π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
1-[3-[2-(3-Methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one: Lacks the ethyl group, which may affect its binding affinity and biological activity.
1-[3-[2-(3-Ethylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one: Lacks the methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one is unique due to the presence of both ethyl and methyl groups on the morpholine ring, which can enhance its lipophilicity and membrane permeability. This structural feature may lead to improved bioavailability and efficacy in pharmaceutical applications.
Properties
IUPAC Name |
1-[3-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-19(2)14-24-11-10-21(19)18(23)13-25-16-7-4-6-15(12-16)20-9-5-8-17(20)22/h4,6-7,12H,3,5,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWRKZUKXOCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1C(=O)COC2=CC=CC(=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]-1,5-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B7058197.png)
![2-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]oxolane-3-carboxamide](/img/structure/B7058203.png)

![1-(2-chlorophenyl)-N-[2-hydroxy-1-(3-methoxyphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7058218.png)
![N-[1-(3-bromophenyl)-2-hydroxyethyl]-2-(oxan-4-yl)acetamide](/img/structure/B7058220.png)
![5-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7058223.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-dihydro-2H-pyridin-1-yl]-(5-methyl-1-phenyltriazol-4-yl)methanone](/img/structure/B7058241.png)

![N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-propyloxane-4-carboxamide](/img/structure/B7058259.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B7058264.png)
![N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B7058279.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7058287.png)
![2-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7058290.png)
